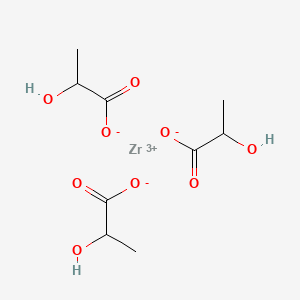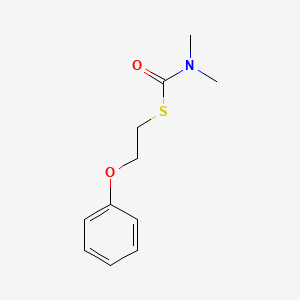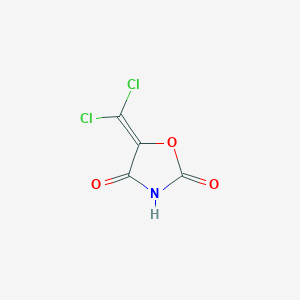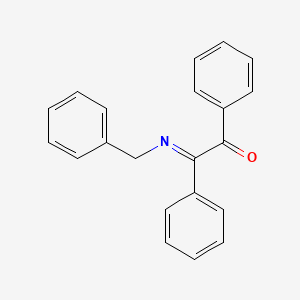![molecular formula C11H15NO2S B14484958 {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid CAS No. 65865-49-8](/img/structure/B14484958.png)
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is an organic compound that features both an amino group and a sulfanyl group attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylacetonitrile with thiourea to form the corresponding thioamide, followed by hydrolysis to yield the desired sulfanyl acetic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated amino derivatives.
Applications De Recherche Scientifique
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}propionic acid
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}butyric acid
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}valeric acid
Uniqueness
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and sulfanyl groups in proximity to the acetic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research domains.
Propriétés
Numéro CAS |
65865-49-8 |
|---|---|
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-[2-amino-1-(4-methylphenyl)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)10(6-12)15-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
Clé InChI |
TXMJNQRHCZZIMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CN)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)


![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)





![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)

![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)

